molecular formula C27H26N2O3S2 B2583350 3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE CAS No. 946238-61-5

3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2583350
CAS No.: 946238-61-5
M. Wt: 490.64
InChI Key: CXSKWZVWKNHQDR-UHFFFAOYSA-N
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Description

3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the aromatic rings. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid
  • Benzoic acid, 4-methyl-3-[[(3-methylphenyl)amino]sulfonyl]

Uniqueness

3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-19-9-13-21(14-10-19)17-28-27(30)25-26(24(18-33-25)22-7-5-4-6-8-22)34(31,32)29(3)23-15-11-20(2)12-16-23/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSKWZVWKNHQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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